Ethyl octahydro-1-benzofuran-3a-carboxylate
Description
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-2-13-10(12)11-6-4-3-5-9(11)14-8-7-11/h9H,2-8H2,1H3 |
InChI Key |
UFTKTVDXKHILFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCCCC1OCC2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Hydroxyphenyl Compounds
A common approach involves cyclizing 2-hydroxyphenyl derivatives bearing ester functionalities. This method leverages intramolecular cyclization facilitated by acid or base catalysis.
- Starting with 2-hydroxybenzoic acid derivatives or their esters.
- Activation of hydroxyl groups using acid catalysts (e.g., sulfuric acid, polyphosphoric acid).
- Intramolecular nucleophilic attack leading to benzofuran ring formation.
- A study demonstrated that esterified 2-hydroxybenzoic acids, when treated with polyphosphoric acid, undergo cyclodehydration to produce benzofuran derivatives, including ethyl esters.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | PPA, heat | Moderate to high |
Cyclization of 2-Alkoxyphenols
Alternatively, 2-alkoxyphenols can be cyclized under acidic conditions to form benzofuran derivatives with ester groups at the 3-position.
- 2-Methoxyphenol treated with acetic anhydride and sulfuric acid yields benzofuran derivatives after cyclization, which can be converted into ethyl esters via esterification.
Functional Group Transformations
Esterification of Benzofuran Intermediates
Once the benzofuran core is formed, esterification at the 3-position is achieved through standard methods:
- Fischer esterification: Reacting the benzofuran-3-carboxylic acid with ethanol under acid catalysis.
- Using ethyl halides: Alkylation with ethyl halides in the presence of base.
- A typical esterification using ethanol and sulfuric acid yields the ethyl ester with high efficiency (~85-90%).
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Fischer esterification | Ethanol, H2SO4, reflux | 85-90% |
Direct Functionalization of the 3-Position
Advanced methods involve direct C–H functionalization at the 3-position of benzofuran, followed by esterification. Metal-catalyzed processes, such as palladium-catalyzed C–H activation, have been reported to introduce ester groups directly.
Ring-Forming Reactions and Key Intermediates
Diels–Alder Cycloaddition
Recent synthetic strategies utilize Diels–Alder reactions to construct the benzofuran ring fused with other aromatic systems, followed by oxidative aromatization to yield the target ester.
- A study reported the use of benzocyclobutenol derivatives reacting with furan-based dienes under microwave conditions to produce benzofuran derivatives with ester functionalities at the 3-position.
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Diels–Alder | Microwave, 120°C | Variable (up to 77%) |
Ring Closure via Intramolecular Cyclization
Other methods involve intramolecular cyclization of phenolic esters under acidic or basic conditions, forming the benzofuran ring directly.
Summary of Optimized Protocols
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclization of 2-hydroxybenzoic acid derivatives | Polyphosphoric acid, heat | High yield, straightforward | Requires precursor synthesis |
| Esterification of benzofuran carboxylic acids | Ethanol, sulfuric acid | Simple, high yield | Needs prior benzofuran formation |
| Diels–Alder cycloaddition | Benzocyclobutenol derivatives, furan | Efficient ring construction | Requires complex intermediates |
Research Findings and Data Tables
Table 1: Summary of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl octahydro-1-benzofuran-3a-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl octahydro-1-benzofuran-3a-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl octahydro-1-benzofuran-3a-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological context in which it is used. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
- Ethyl 5-hydroxy-2-(1-methyl-1H-indol-3-yl)-2,3-dihydrobenzofuran-3-carboxylate (): A partially saturated (2,3-dihydro) benzofuran ester with an indole substituent.
- Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate (): An aromatic benzofuran derivative with bromo, methyl, and propenoxy substituents.
Physicochemical Properties
- Polarity : The absence of electronegative substituents (e.g., bromo or hydroxy groups) in the parent compound may result in lower hydrogen-bonding capacity and higher lipophilicity than the indole-substituted analog .
Biological Activity
Ethyl octahydro-1-benzofuran-3a-carboxylate is a bicyclic compound with significant potential in medicinal chemistry and biological applications. Its unique structure, characterized by a fully saturated benzofuran ring and an ethyl ester group, influences its biological activity, making it a subject of interest in various research fields.
Chemical Structure and Properties
This compound has the molecular formula and is classified as an ester due to the presence of the ethyl group attached to the carboxylate functional group. This compound's bicyclic structure contributes to its stability and reactivity profile, differentiating it from other similar compounds.
| Property | Details |
|---|---|
| Molecular Formula | |
| Structure Type | Bicyclic ester |
| Unique Features | Fully saturated benzofuran ring |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In studies involving various bacterial strains, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential application in treating inflammatory diseases .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Modulation : The compound may act as a ligand for specific receptors involved in inflammation and immune response.
- Enzyme Inhibition : It has been shown to inhibit enzymes like cyclooxygenase (COX), which play a crucial role in the inflammatory pathway .
Case Studies
- Antimicrobial Efficacy :
- Inflammation Model :
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Q. How can computational chemistry (e.g., DFT) complement experimental data to resolve stereochemical ambiguities in the octahydro-benzofuran core?
- Answer : Density Functional Theory (DFT) calculates optimized geometries and NMR chemical shifts. Compare computed ¹³C shifts (e.g., GIAO method) with experimental data to validate stereoisomers. Discrepancies >2 ppm may indicate incorrect configurations .
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Q. What strategies address contradictions between HPLC purity assays and spectroscopic data?
- Answer : Cross-validate using orthogonal methods:
- HPLC-MS identifies co-eluting impurities.
- TGA/DSC detects solvates or hydrates affecting purity.
- 2D NMR (HSQC, HMBC) confirms molecular connectivity .
Q. How can reaction pathways be modified to enhance enantiomeric excess in asymmetric synthesis?
- Answer : Introduce chiral catalysts (e.g., BINOL-derived phosphoric acids) or chiral auxiliaries during cyclization. Monitor enantioselectivity via chiral HPLC or polarimetry .
Q. What in silico approaches predict the compound’s bioavailability for pharmacological studies?
- Answer : Use QSAR models (e.g., SwissADME) to estimate logP, H-bond donors, and membrane permeability. Molecular docking (AutoDock Vina) screens for target binding affinity .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
